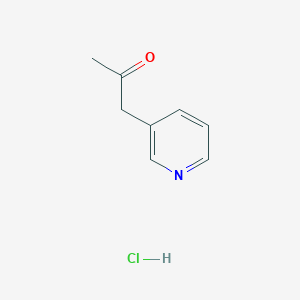

1-(Pyridin-3-yl)propan-2-one hydrochloride

Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This substitution introduces a lone pair of electrons on the nitrogen, bestowing upon pyridine its characteristic basicity and unique reactivity. The pyridine ring is a common motif in numerous naturally occurring compounds, including alkaloids, and is a cornerstone in the development of many pharmaceuticals, agrochemicals, and materials.

The chemistry of pyridine is rich and varied. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution compared to benzene, while simultaneously activating it for nucleophilic substitution, particularly at the 2- and 4-positions. This distinct reactivity profile allows for a wide range of chemical transformations, making pyridine and its derivatives highly sought-after building blocks in organic synthesis.

Significance as a Versatile Organic Intermediate

1-(Pyridin-3-yl)propan-2-one (B27483) hydrochloride serves as a highly adaptable intermediate in the synthesis of more complex molecules. Its value stems from the presence of two key reactive sites: the pyridine ring and the ketone functional group of the propanone side chain. This dual functionality allows for a diverse range of chemical modifications, making it a valuable tool for chemists.

The propanone moiety can participate in a variety of reactions, including condensations and cyclizations, to form more intricate molecular structures. ambeed.com For instance, the ketone can be a precursor for the synthesis of various heterocyclic systems or can be modified to introduce other functional groups. The pyridine ring, on the other hand, can undergo substitutions or be used as a scaffold to which other molecular fragments are attached.

This versatility makes 1-(Pyridin-3-yl)propan-2-one hydrochloride a key starting material in the creation of novel compounds with potential applications in medicinal chemistry and materials science. ambeed.com Its use as a building block facilitates the construction of complex molecular architectures that are often difficult to synthesize through other routes.

Scope and Research Trajectories

The primary research trajectory for this compound and its derivatives lies in the field of drug discovery and development. Pyridine-containing compounds are known to exhibit a wide range of biological activities, and this particular intermediate provides a convenient starting point for the synthesis of novel therapeutic agents.

Research has demonstrated that derivatives of 1-(Pyridin-3-yl)propan-2-one are being investigated for various medicinal applications. For example, pyridinone cores are integral to the design of compounds with antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.org The structural motif of 1-(pyridin-3-yl) is being incorporated into novel compounds designed as antibacterial agents. nih.gov Specifically, derivatives are being synthesized and evaluated for their potential to combat bacterial infections, a critical area of research given the rise of antibiotic resistance. nih.gov

Furthermore, the pyridine scaffold is a key component in the development of kinase inhibitors, which are a major class of cancer therapeutics. The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships, a crucial aspect of rational drug design.

Beyond pharmaceuticals, the unique electronic properties of the pyridine ring suggest potential applications in materials science. Pyridine-containing polymers and coordination complexes are areas of active research, and intermediates like this compound could play a role in the development of new materials with tailored optical or electronic properties.

Below is a table summarizing the key chemical properties of the parent compound, 1-(Pyridin-3-yl)propan-2-one.

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| CAS Number | 6302-03-0 |

| IUPAC Name | 1-(pyridin-3-yl)propan-2-one |

| Synonyms | 3-Acetonylpyridine, 3-Pyridinylacetone |

This data is for the parent compound, not the hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyridin-3-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-7(10)5-8-3-2-4-9-6-8;/h2-4,6H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCBHJHQYPNYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CN=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624110 | |

| Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69966-56-9 | |

| Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyridin 3 Yl Propan 2 One Hydrochloride and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 1-(pyridin-3-yl)propan-2-one (B27483) backbone in a limited number of steps, often through the formation of the key carbon-carbon bond between the pyridine (B92270) ring and the propanone moiety.

Conventional Reaction Pathways

Conventional methods for the synthesis of pyridyl ketones, including 1-(pyridin-3-yl)propan-2-one, often rely on established organic reactions. One common approach involves the acylation of a suitable pyridine derivative. For instance, the reaction of 3-picoline (3-methylpyridine) with acetic anhydride (B1165640) can yield the corresponding ketone, although this method may require harsh conditions and can lead to a mixture of products.

Another classical route is the reaction of a pyridyl organometallic reagent with an appropriate acylating agent. For example, 3-pyridylmagnesium bromide, a Grignard reagent, can be reacted with an acetylating agent to form the desired ketone. researchgate.net

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Several strategies can be envisioned for the synthesis of 1-(pyridin-3-yl)propan-2-one, although specific examples for this exact molecule are not extensively detailed in the literature. These methods generally involve the coupling of a pyridyl halide or triflate with a ketone enolate or a related pronucleophile.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. A potential route to 1-(pyridin-3-yl)propan-2-one could involve the coupling of 3-pyridylboronic acid with a halo-acetone derivative.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. While not a direct route to the target ketone, it can be used to introduce the propanone side chain through further functional group manipulations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A 3-halopyridine could be coupled with a protected propargyl alcohol, followed by hydration of the alkyne to yield the ketone.

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this palladium-catalyzed reaction can be adapted for C-C bond formation under specific conditions.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, and optimization is often required to achieve high yields and selectivity.

Organocatalysis and biocatalysis offer green and sustainable alternatives to metal-catalyzed reactions.

Organocatalysis: While not extensively reported for this specific synthesis, organocatalytic approaches could potentially be employed. For example, an organocatalyst could facilitate the conjugate addition of a nucleophile to a vinylpyridinium species, which could then be converted to the desired ketone.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Enzymes such as transaminases or ketone reductases could be employed in the synthesis of chiral derivatives of 1-(pyridin-3-yl)propan-2-one. However, specific enzymatic routes for the direct synthesis of the parent compound are not well-documented.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to maximize the yield and purity of 1-(pyridin-3-yl)propan-2-one hydrochloride. Key parameters to consider include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.

Concentration: The concentration of reactants can impact the reaction kinetics.

Catalyst and Ligand Loading: In catalytic reactions, minimizing the catalyst and ligand loading is crucial for cost-effectiveness and reducing metal contamination in the final product.

Base: The choice and stoichiometry of the base can be critical, particularly in cross-coupling reactions.

The final product is often isolated as the hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the synthesis of an intermediate that is then converted to the final product. This approach can be advantageous when direct methods are inefficient or lead to low yields.

A common precursor for the synthesis of 1-(pyridin-3-yl)propan-2-one is 3-pyridylacetonitrile . This intermediate can be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form an imine intermediate, which upon acidic hydrolysis, yields the desired ketone. masterorganicchemistry.com

Another viable precursor is ethyl 3-pyridylacetate . This ester can be reacted with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to afford the target ketone.

The synthesis of the isomeric 1-(4-pyridinyl)-2-propanone has been reported starting from 4-methylpyridine (B42270) and acetic anhydride. prepchem.com A similar approach could potentially be adapted for the 3-substituted isomer.

Synthesis from Pyridine Derivatives

The construction of the propan-2-one side chain onto a pyridine nucleus is a common and effective strategy. This can be accomplished through various reactions, including those that begin with simple substituted pyridines like 3-picoline or functionalized derivatives such as 3-bromopyridine (B30812).

One notable method involves the generation of a Grignard reagent from a halogenated pyridine. For instance, 3-pyridylmagnesium bromide can be prepared from 3-bromopyridine and subsequently reacted with a suitable acetylating agent to introduce the desired ketone functionality. While specific details for the direct synthesis of 1-(pyridin-3-yl)propan-2-one via this route are not extensively documented in readily available literature, the general principle of Grignard reactions with acylating agents is a well-established synthetic tool.

An alternative approach starting from a pyridine derivative involves the manipulation of a side chain. For example, the oxidation of a precursor molecule like 3-isobutenyl pyridine has been reported to yield (pyridyl-3)-acetone. This method highlights the potential of side-chain oxidation as a viable synthetic route. The success of this transformation depends on the careful selection of oxidizing agents to selectively cleave the double bond and form the ketone without affecting the pyridine ring.

Synthesis via Carbonyl Group Transformations

Transformations involving the carbonyl group of readily available pyridine derivatives offer another versatile avenue for the synthesis of 1-(pyridin-3-yl)propan-2-one and its analogs. These methods often utilize condensation or addition reactions to build the required carbon skeleton.

A prominent example is the Claisen condensation reaction. The condensation of ethyl nicotinate (B505614) (a nicotinic acid derivative) with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide, can be employed to form ethyl 3-oxo-3-(pyridin-3-yl)propanoate. Subsequent hydrolysis and decarboxylation of this β-keto ester would yield the target molecule, 1-(pyridin-3-yl)propan-2-one. This multi-step process is a classic and reliable method for the formation of ketones.

Another powerful technique involves the reaction of a pyridine nitrile with an organometallic reagent. Specifically, the reaction of 3-cyanopyridine (B1664610) with a methyl Grignard reagent, such as methylmagnesium bromide, followed by acidic hydrolysis, can directly afford 1-(pyridin-3-yl)propan-2-one. This method provides a more direct route to the target compound from a commercially available starting material.

Furthermore, the synthesis of analogs can provide insight into the reactivity of these systems. For instance, a patented method describes the condensation of a nicotinic acid ester with γ-butyrolactone, leading to the formation of 4-chloro-1-(3-pyridine)-1-butanone after subsequent reaction steps. This demonstrates the utility of lactones as building blocks in the synthesis of pyridinyl ketones.

The final step in these synthetic pathways involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 1-(pyridin-3-yl)propan-2-one, in a suitable organic solvent with hydrogen chloride, either as a gas or dissolved in an appropriate solvent, to precipitate the desired salt.

Below is a summary of the starting materials and the general synthetic approaches discussed:

| Starting Material | Synthetic Approach | Intermediate(s) | Target Compound |

| 3-Bromopyridine | Grignard Reaction | 3-Pyridylmagnesium bromide | 1-(Pyridin-3-yl)propan-2-one |

| 3-Isobutenyl pyridine | Oxidation | - | 1-(Pyridin-3-yl)propan-2-one |

| Ethyl nicotinate | Claisen Condensation | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | 1-(Pyridin-3-yl)propan-2-one |

| 3-Cyanopyridine | Grignard Reaction | Imine intermediate | 1-(Pyridin-3-yl)propan-2-one |

| Nicotinic acid ester | Condensation with γ-butyrolactone | 4-chloro-1-(3-pyridine)-1-butanone | Analog of the target compound |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The reactivity of 1-(Pyridin-3-yl)propan-2-one (B27483) is dictated by the electrophilic nature of the pyridine (B92270) ring and the nucleophilic and electrophilic characteristics of the ketone group.

Electrophilic Aromatic Substitution: The pyridine ring in 1-(Pyridin-3-yl)propan-2-one is electron-deficient, making it generally resistant to electrophilic aromatic substitution reactions. youtube.com The presence of the nitrogen atom deactivates the ring towards attack by electrophiles. youtube.com When such reactions do occur, the substitution is directed to the meta-position (C-3 and C-5) relative to the nitrogen atom, as this avoids the formation of highly unstable intermediates where the positive charge resides on the electronegative nitrogen. youtube.com

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho (C-2, C-6) and para (C-4) positions. youtube.comyoutube.com A strong nucleophile can attack these positions, leading to the displacement of a leaving group, typically a hydride ion in the absence of a better leaving group. youtube.com The presence of the ketone-containing side chain can further influence the regioselectivity of such reactions.

The ketone functional group is the primary site for oxidation and reduction reactions in 1-(Pyridin-3-yl)propan-2-one.

Oxidation: While the pyridine ring is relatively stable to oxidation, the ketone can be oxidized under specific conditions, although this is less common. More typically, related structures can be synthesized through oxidation of corresponding alcohols. For instance, 3-amino-3-(2-chloropyridin-3-yl)propan-1-ol (B13595975) can be oxidized to form a carbonyl group, yielding 3-amino-3-(2-chloropyridin-3-yl)propan-1-one. smolecule.com Common oxidizing agents for converting alcohols to ketones include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com

Reduction: The ketone group of 1-(Pyridin-3-yl)propan-2-one is readily reduced to a secondary alcohol, forming 1-(pyridin-3-yl)propan-2-ol. chemscene.com This transformation can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). evitachem.combyjus.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), is another effective method for this reduction. smolecule.com

Table 1: Common Reagents for Oxidation and Reduction of Pyridine-Containing Ketones and Alcohols

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Oxidation of Alcohols | Potassium permanganate (KMnO4) | Ketones or Aldehydes |

| Chromium trioxide (CrO3) | Ketones or Aldehydes | |

| Reduction of Ketones | Sodium borohydride (NaBH4) | Secondary Alcohols |

| Lithium aluminum hydride (LiAlH4) | Secondary Alcohols | |

| Hydrogen gas with Palladium on Carbon (Pd/C) | Secondary Alcohols |

The carbonyl group of 1-(Pyridin-3-yl)propan-2-one is a key site for condensation and addition reactions.

Condensation Reactions: This compound can undergo aldol (B89426) condensation reactions. In the presence of a base, the α-protons (on the carbon adjacent to the carbonyl group) can be removed to form an enolate, which can then react with an aldehyde or another ketone. For example, a common synthetic route for related compounds involves the reaction of a pyridine-carboxaldehyde with acetone (B3395972) in the presence of a base like sodium hydroxide. evitachem.com

Addition Reactions: The ketone can undergo nucleophilic addition reactions. For instance, it can react with organometallic reagents like Grignard reagents or organolithium compounds. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after workup. Additionally, the molecule can participate in Michael additions, a type of conjugate addition, if an α,β-unsaturated system is present or formed in situ. acs.org

Derivatization Strategies and Functional Group Interconversions

The functional groups of 1-(Pyridin-3-yl)propan-2-one hydrochloride allow for various derivatization strategies to synthesize new compounds.

A significant derivatization pathway for 1-(Pyridin-3-yl)propan-2-one is the formation of oximes. This reaction involves the condensation of the ketone with hydroxylamine (B1172632) (NH2OH) or its hydrochloride salt, typically in a weakly acidic medium or in the presence of a base like pyridine. byjus.comwikipedia.orgnih.gov The reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime. khanacademy.org

The formation of oximes is a versatile tool in organic synthesis, as the oxime functional group can be further transformed. For example, oximes can be reduced to primary amines or undergo the Beckmann rearrangement to form amides. byjus.comnih.gov

Table 2: General Conditions for Oxime Formation

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| Ketone (e.g., 1-(Pyridin-3-yl)propan-2-one) | Hydroxylamine hydrochloride, Pyridine, Ethanol, 60 °C | Ketoxime |

| Aldehyde/Ketone | Hydroxylamine hydrochloride, Bismuth(III) oxide, Grinding (solvent-free) | Aldoxime/Ketoxime |

Alkylation: The α-carbon to the ketone can be alkylated after deprotonation with a suitable base to form an enolate. This enolate can then act as a nucleophile and react with an alkyl halide. nih.gov The pyridine nitrogen can also be alkylated, for instance, with methyl iodide, to form a pyridinium (B92312) salt. youtube.com

Acylation: Similar to alkylation, the enolate formed from 1-(Pyridin-3-yl)propan-2-one can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group at the α-position. The pyridine nitrogen can also react with acid chlorides, especially in the absence of a more nucleophilic species, to form pyridinium salts. researchgate.net

Stereochemical Aspects of Reactivity

The prochiral nature of the ketone in this compound allows for the formation of a new stereocenter upon reduction of the carbonyl group. The stereochemical outcome of such reactions is of significant interest for the synthesis of enantiomerically pure compounds.

Asymmetric Reduction: The asymmetric reduction of pyridyl ketones to their corresponding chiral alcohols can be achieved with high enantioselectivity using various catalytic systems. thieme-connect.com Transition-metal-catalyzed transfer hydrogenation is a widely employed method. thieme-connect.com For instance, ruthenium and rhodium complexes with chiral ligands have proven to be effective catalysts for the asymmetric reduction of pyridyl ketones, affording the corresponding alcohols in high yields and with excellent enantiomeric excess (ee). thieme-connect.comnih.gov

A study on the asymmetric hydrogenation of 2-pyridine ketones using a [Rh(COD)Binapine]BF\textsubscript{4} catalyst demonstrated excellent enantioselectivities (up to 99% ee) under mild conditions. nih.gov While this study focused on 2-pyridyl ketones, similar catalytic systems are expected to be applicable to the 3-pyridyl isomer.

| Substrate | Catalyst | Reaction Conditions | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Analogous Pyridyl Ketone | [Rh(COD)Binapine]BF₄ | H₂, Solvent | Chiral Pyridyl Alcohol | Up to 99% | nih.gov |

| Analogous Pyridyl Ketone | Ru(II) complex with chiral ligand | Transfer Hydrogenation | Chiral Pyridyl Alcohol | High | thieme-connect.com |

The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand, the metal center, and the reaction conditions. The ability to control the stereochemistry at the newly formed chiral center is crucial for the synthesis of biologically active molecules where a specific enantiomer is often responsible for the desired therapeutic effect.

Role As a Key Synthetic Scaffold and Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Chemistry

The compound's bifunctional nature, possessing both electrophilic (carbonyl carbon) and nucleophilic (alpha-carbon) centers, allows it to participate in a variety of cyclization and condensation reactions, forming the backbone of numerous heterocyclic frameworks.

The imidazo[1,2-a]pyridine (B132010) core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous marketed drugs. nih.govrug.nl The synthesis of this bicyclic system is frequently achieved through the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related carbonyl compound. In this context, 1-(pyridin-3-yl)propan-2-one (B27483) can serve as the key ketone component.

One of the most powerful methods for this transformation is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), a one-pot, three-component reaction involving a 2-amino(aza)azine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.orgmdpi.com This reaction provides a rapid and efficient route to 3-amino-imidazo[1,2-a]pyridine derivatives. While the GBB reaction traditionally uses an aldehyde, modifications and related multicomponent reactions can utilize ketone functionalities, positioning 1-(pyridin-3-yl)propan-2-one as a critical starting material for introducing a pyridylmethyl substituent at the 2-position of the resulting imidazo[1,2-a]pyridine ring system. The versatility of the GBB reaction and its wide tolerance for various functional groups have cemented its importance in combinatorial chemistry and drug discovery. researchgate.net

| Synthetic Methodology | Components | Resulting Scaffold | Key Features |

| Groebke–Blackburn–Bienaymé Reaction (GBB-3CR) | 2-Aminopyridine, Aldehyde/Ketone, Isocyanide | Imidazo[1,2-a]pyridine-3-amines | One-pot, three-component, high efficiency, broad scope. nih.govmdpi.com |

| Classical Cyclocondensation | 2-Aminopyridine, α-Haloketone | 2-Substituted Imidazo[1,2-a]pyridines | A traditional and widely used method for forming the bicyclic core. |

| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridines, Ketones | 2,3-Disubstituted Imidazo[1,2-a]pyridines | Compatible with a broad range of functional groups. |

Pyrimidine (B1678525) and pyridone rings are fundamental heterocycles in a vast number of biologically active compounds. researchgate.netnih.gov The construction of these six-membered rings often relies on condensation reactions involving 1,3-dicarbonyl compounds or their equivalents. 1-(Pyridin-3-yl)propan-2-one, as a β-ketone, is an ideal precursor for these syntheses.

For pyrimidine synthesis, the compound can react with amidines in a copper-catalyzed cyclization, which offers a general and economical route to diversely functionalized pyrimidines. organic-chemistry.org Another prominent method is the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester (or ketone), an aldehyde, and urea (B33335) (or thiourea). wikipedia.orgorganic-chemistry.orgresearchgate.net By employing 1-(pyridin-3-yl)propan-2-one in a Biginelli-type reaction, dihydropyrimidinones bearing a pyridyl moiety can be synthesized. These products are of significant interest in the pharmaceutical industry. wikipedia.orgillinois.edu

The synthesis of 2-pyridone scaffolds can be achieved through the reaction of α,β-unsaturated ketones with active methylene (B1212753) compounds like cyanoacetamide. iipseries.orgnih.gov 1-(Pyridin-3-yl)propan-2-one can be first converted to an enone derivative and then subjected to cyclization to furnish highly substituted pyridones. iipseries.org These scaffolds are present in numerous commercial drugs, highlighting their therapeutic importance. nih.gov

| Bioactive Molecule | Scaffold | Therapeutic Application |

| Ciclopirox | 2-Pyridone | Antifungal |

| Pifenidone | 2-Pyridone | Anti-fibrotic |

| Gimeracil | 2-Pyridone | Antineoplastic |

| Ricinine | 2-Pyridone | Natural product (insecticide) |

Benzimidazoles and their bioisosteric analogues, imidazo[4,5-b]pyridines, are crucial pharmacophores found in a range of therapeutic agents. mdpi.comsoutheastern.edu The most common synthetic routes are the Phillips-Ladenburg and Weidenhagen reactions. rsc.orgsemanticscholar.orgcolab.ws These methods involve the condensation of an o-phenylenediamine (B120857) (for benzimidazoles) or a 2,3-diaminopyridine (B105623) (for imidazo[4,5-b]pyridines) with a carbonyl source, such as a carboxylic acid or an aldehyde. semanticscholar.orgnih.gov

While these reactions traditionally use aldehydes, methods have been developed that utilize ketones. rsc.orginstras.com For instance, iodine-catalyzed oxidative cyclization can convert aryl alkyl ketones directly into 2-substituted benzimidazoles. acs.org This involves a C(CO)–C(alkyl) bond cleavage, allowing the ketone's aryl portion to form the 2-substituent of the benzimidazole (B57391) ring. acs.org Applying this logic, 1-(pyridin-3-yl)propan-2-one could directly furnish 2-(pyridin-3-yl)-1H-benzimidazole. Furthermore, one-step synthesis of 1H-imidazo[4,5-b]pyridines has been achieved from ketones and 2-nitro-3-aminopyridine via reductive cyclization, a process where the ketone provides the carbon atom for the C2 position of the final heterocyclic product. nih.gov

Application in Alkaloid and Natural Product Analogue Synthesis

Many natural products, particularly marine alkaloids, feature a pyridine (B92270) core. A significant class of these are the 3-alkylpyridine alkaloids (3-APAs), which are abundant in sponges of the Haliclona species. nih.govresearchgate.net These molecules, which include complex structures like manzamine A and sarain-1, often contain a pyridine ring connected at the 3-position to an alkyl chain or a more elaborate cyclic system. nih.gov

1-(Pyridin-3-yl)propan-2-one serves as an excellent starting material for the synthesis of these natural product analogues. It provides the essential 3-substituted pyridine motif with a reactive three-carbon side chain. This side chain can be readily modified through various organic transformations—such as reduction, olefination, or alkylation—to build the complex appendages characteristic of 3-APAs. mdpi.comnih.gov The development of efficient synthetic routes to these compounds is crucial for further biological evaluation, as their availability from natural sources is often limited. nih.govresearchgate.net

Utilization in Pharmaceutical and Agrochemical Scaffold Development

The pyridine ring is a highly valued scaffold in both medicinal chemistry and agrochemical research due to its unique physicochemical properties and ability to engage in favorable interactions with biological targets. researchgate.netresearchgate.net It is a common feature in top-selling pharmaceuticals and agrochemicals. researchgate.net

1-(Pyridin-3-yl)propan-2-one hydrochloride is a strategic building block for creating libraries of novel compounds for drug discovery and pesticide development. nih.govresearchgate.net The pyridine moiety acts as a bioisostere for a benzene (B151609) ring but offers distinct advantages, such as improved solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor. mdpi.com

In agrochemicals, the phenoxypyridine structure is a prominent and active scaffold. mdpi.com The ketone functionality of 1-(pyridin-3-yl)propan-2-one allows for the straightforward attachment of phenoxy groups or other desired moieties through etherification or condensation reactions, enabling the rapid generation of new potential herbicides, fungicides, or insecticides. researchgate.netmdpi.com The derivatization of such intermediates is a key strategy for discovering novel and patentable active ingredients that can meet modern efficacy and environmental requirements. researchgate.netnih.gov

Advanced Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-(Pyridin-3-yl)propan-2-one (B27483) hydrochloride, both one-dimensional and two-dimensional NMR techniques would be indispensable for a full structural assignment.

¹H NMR and ¹³C NMR Techniques

¹H (proton) and ¹³C (carbon-13) NMR are the fundamental NMR experiments. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring and the propanone side chain. The formation of the hydrochloride salt would induce a downfield shift in the signals of the pyridine ring protons due to the increased positive charge on the nitrogen atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ketone group would be expected to appear at a characteristic downfield position.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-(Pyridin-3-yl)propan-2-one hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H2 | 8.8 - 9.0 | s |

| Pyridine-H6 | 8.6 - 8.8 | d |

| Pyridine-H4 | 8.0 - 8.2 | d |

| Pyridine-H5 | 7.5 - 7.7 | dd |

| CH₂ | 4.0 - 4.2 | s |

| CH₃ | 2.2 - 2.4 | s |

Note: These are predicted values and await experimental verification.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205 - 208 |

| Pyridine-C2 | 150 - 152 |

| Pyridine-C6 | 148 - 150 |

| Pyridine-C4 | 140 - 142 |

| Pyridine-C5 | 127 - 129 |

| Pyridine-C3 | 135 - 137 |

| CH₂ | 45 - 48 |

| CH₃ | 30 - 32 |

Note: These are predicted values and await experimental verification.

Advanced 2D NMR Methodologies

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for instance, within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the propanone side chain to the pyridine ring and for assigning quaternary carbons.

The application of these techniques would provide a definitive map of the molecular structure, but no such studies have been published for this specific compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the protonated molecule of 1-(Pyridin-3-yl)propan-2-one. This high-precision measurement allows for the unambiguous determination of its elemental formula (C₈H₁₀NO⁺ for the cation), confirming the compound's identity. While HRMS data for related pyridine derivatives have been reported in the literature, specific data for the title compound is absent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be ideal for analyzing the purity of this compound and for studying its behavior in solution. A typical analysis would provide a retention time for the compound and its mass-to-charge ratio. This is a standard technique in many analytical laboratories, yet published applications for this specific molecule are not available.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique in mass spectrometry, particularly useful for analyzing non-volatile and thermally labile molecules. While more commonly applied to large biomolecules, it can also be used for small organic molecules, often to get a clear molecular ion peak with minimal fragmentation. There are currently no known applications of MALDI-TOF for the analysis of this compound reported in the scientific literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical tool for identifying the various functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal structural features: the pyridinium (B92312) ring, the ketone carbonyl group, and the aliphatic carbon-hydrogen bonds.

The formation of the hydrochloride salt, where the basic nitrogen of the pyridine ring is protonated, leads to the appearance of a broad absorption band in the region of 2500-3000 cm⁻¹. This band is attributed to the N⁺-H stretching vibration of the resulting pyridinium ion. The aromatic nature of the pyridine ring gives rise to C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range.

A strong, sharp absorption peak is anticipated in the region of 1715-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the aliphatic ketone. The presence of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups will be indicated by C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in these aliphatic groups are expected to appear in the 2900-3000 cm⁻¹ range, while their bending vibrations will be found at lower wavenumbers.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3000 (broad) | N⁺-H (Pyridinium) | Stretching |

| >3000 | Aromatic C-H | Stretching |

| 2900-3000 | Aliphatic C-H | Stretching |

| 1715-1730 (strong) | C=O (Ketone) | Stretching |

| 1600-1400 | Aromatic C=C and C=N | Stretching |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretical percentages calculated from the molecular formula to assess the purity of the sample. The molecular formula for this compound is C₈H₁₀ClNO.

The theoretical elemental composition can be calculated based on the atomic masses of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.45 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ). The molecular weight of C₈H₁₀ClNO is 171.62 g/mol .

Table 2: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 55.98 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.87 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.66 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.16 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.32 |

| Total | 171.62 | 100.00 |

Experimental values obtained from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic behavior within a molecule. For pyridine-containing compounds, methods like Density Functional Theory (DFT) are frequently employed to predict molecular properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common hybrid method used for these investigations.

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the electronic structure of 1-(Pyridin-3-yl)propan-2-one (B27483) involves examining its electron density distribution, electrostatic potential, and frontier molecular orbitals.

Recent computational work on a related cyclized derivative of a tobacco-specific nitrosamine, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), illustrates the type of analysis that can be performed. researchgate.net Using DFT calculations at the B3LYP/6-311G** level of theory, researchers have mapped the electron density and electrostatic potential of this ion. researchgate.net Such maps reveal the electron-rich and electron-deficient regions of a molecule, which are crucial for predicting sites of nucleophilic or electrophilic attack. For 1-(Pyridin-3-yl)propan-2-one, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ketone group are expected to be regions of high electron density.

Key electronic properties predicted by computational chemistry are summarized in the table below.

| Property | Predicted Value | Method |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | Computational |

| Hydrogen Bond Acceptors | 2 | Computational |

| Hydrogen Bond Donors | 0 | Computational |

| Rotatable Bonds | 2 | Computational |

| Table 1: Predicted Electronic Properties of 1-(Pyridin-3-yl)propan-2-one. Data sourced from computational chemistry predictions. chemscene.com |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.com In this model, atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.comscribd.com These orbitals can be bonding, antibonding, or nonbonding. scribd.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insight into a molecule's chemical reactivity and kinetic stability. oup.com

For a molecule like 1-(Pyridin-3-yl)propan-2-one, MO theory can be used to:

Predict the energies and shapes of its molecular orbitals.

Explain the electronic transitions observed in its UV-visible spectrum. oup.com

Understand its reactivity patterns by identifying the frontier orbitals (HOMO and LUMO) that are most likely to participate in chemical reactions.

In a computational study of the related NNKFI ion, the HOMO was found to be distributed over the pyridine ring, while the LUMO was centered on the furanium ring, indicating the likely sites for electron donation and acceptance, respectively. researchgate.net A similar analysis for 1-(Pyridin-3-yl)propan-2-one would likely show the HOMO associated with the pyridine ring and the LUMO influenced by the electron-withdrawing ketone group.

Conformational Analysis and Tautomeric Studies

The three-dimensional shape (conformation) and the potential for structural isomerism (tautomerism) are crucial aspects of a molecule's chemistry.

Conformational Analysis: 1-(Pyridin-3-yl)propan-2-one possesses two rotatable single bonds, allowing for a range of possible conformations. chemscene.com Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, identifying the most stable (lowest energy) conformations. oup.com For instance, in a study of a more complex derivative, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the conformation was determined using X-ray crystallography and analyzed in terms of torsion angles. researchgate.net A similar theoretical approach for 1-(Pyridin-3-yl)propan-2-one would predict the preferred spatial arrangement of the pyridine ring relative to the propanone side chain.

Tautomeric Studies: Keto-enol tautomerism is a relevant consideration for 1-(Pyridin-3-yl)propan-2-one. It can potentially exist in equilibrium with its enol form, 1-(pyridin-3-yl)prop-1-en-2-ol. Furthermore, the pyridine ring introduces the possibility of more complex tautomeric equilibria, such as enol-enamine forms, especially in related compounds. acs.org A combined crystallographic and quantum-chemical investigation of 1,3-bis(pyridin-2-yl)propan-2-one revealed a sensitive enol-enamine equilibrium that was dependent on temperature. acs.org Ab initio electronic energy calculations showed small thermodynamic differences between the tautomers, influenced by molecular packing in the crystal. acs.org Theoretical studies using DFT can predict the relative stabilities of different tautomers in both the gas phase and in solution, providing insight into which form is likely to predominate under various conditions. researchgate.net

Reaction Mechanism Prediction and Energetics

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the transition states and intermediates of a potential reaction pathway, it is possible to calculate activation energies and reaction enthalpies. This information helps to predict the feasibility and kinetics of a reaction.

For example, the synthesis of pyridine derivatives often involves multi-step reactions. nih.gov Theoretical studies can model these synthetic routes, such as aldol (B89426) condensation or chlorination, to optimize reaction conditions and predict potential byproducts. evitachem.com In a study on the tautomerization of pyridazin-3(2H)-one, DFT calculations were used to compare two possible mechanisms: a direct hydrogen transfer with a high activation energy and a dimer-assisted double hydrogen transfer with a much lower activation energy. researchgate.net A similar approach could be applied to predict the mechanisms of reactions involving 1-(Pyridin-3-yl)propan-2-one, such as its reduction to an alcohol or its participation in condensation reactions.

Molecular Dynamics and Adsorption Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions over time. mdpi.com

For 1-(Pyridin-3-yl)propan-2-one hydrochloride, MD simulations could be employed to:

Emerging Research Directions and Novel Reaction Development

Development of One-Pot and Multicomponent Reactions

The synthesis of the pyridine (B92270) ring, the core of 1-(Pyridin-3-yl)propan-2-one (B27483), is well-suited to MCR strategies. Classic named reactions like the Hantzsch pyridine synthesis, which is itself a multicomponent reaction, are being continuously refined. acsgcipr.orgtaylorfrancis.com Modern variations focus on developing novel catalytic systems and expanding the substrate scope to create a diverse library of pyridine derivatives. For instance, a one-pot, three-component cyclocondensation process, modifying the Bohlmann-Rahtz reaction, allows for the synthesis of polysubstituted pyridines by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst. core.ac.uk

| Process Complexity | High | Low |

This table provides an interactive comparison of traditional versus modern synthetic methodologies.

Research is actively exploring the application of such MCRs to produce functionalized pyridines that could serve as precursors to or analogs of 1-(Pyridin-3-yl)propan-2-one. The key advantage lies in the ability to introduce desired substituents onto the pyridine ring with high regioselectivity by carefully choosing the initial building blocks. core.ac.uk

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic routes. mdpi.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.in For the synthesis of pyridine derivatives, several green approaches are gaining prominence.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of pyridine synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. nih.govresearchgate.net This technique is particularly effective for MCRs, enhancing their inherent efficiency. nih.govacs.org

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Research is now focused on using more environmentally friendly alternatives, such as water, ethanol, or ionic liquids. rasayanjournal.co.in Some reactions are even being developed under solvent-free conditions, further reducing environmental impact. mdpi.com

Catalysis: The development of novel catalysts is a cornerstone of green chemistry. This includes using recyclable catalysts or biocatalysts (enzymes) that can operate under mild conditions with high selectivity. bohrium.commdpi.com Metal-catalyzed reactions, for example, are being explored for their efficiency in constructing the pyridine ring. bohrium.com The goal is to replace stoichiometric reagents with catalytic amounts of less toxic and more efficient promoters.

These green methodologies are directly applicable to the synthesis of precursors for 1-(Pyridin-3-yl)propan-2-one, making its production more sustainable and economically viable. rasayanjournal.co.in

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers a significant departure from traditional batch synthesis. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. sci-hub.se This technology provides several advantages over batch processing:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly reduces the risks associated with highly exothermic or potentially explosive reactions.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and higher yields. beilstein-journals.org

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, bypassing the challenges associated with scaling up batch reactors. researchgate.net

Integration of Technologies: Flow systems can easily be coupled with other technologies, such as microwave heating or real-time analytical monitoring, to further optimize reaction conditions. researchgate.netbeilstein-journals.org

The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have both been successfully adapted to microwave flow reactors. researchgate.netbeilstein-journals.org This allows for the one-step preparation of pyridines without the need to isolate intermediates, combining the benefits of one-pot synthesis with the precise control of flow chemistry. beilstein-journals.org Applying this technology to the synthesis of 1-(Pyridin-3-yl)propan-2-one or its key intermediates could lead to a more efficient, safer, and easily scalable manufacturing process. sci-hub.se

Future Prospects in Chemical Synthesis

The future of chemical synthesis for compounds like 1-(Pyridin-3-yl)propan-2-one hydrochloride lies in the integration of these emerging research directions. The pyridine nucleus is a critical structural motif in a vast number of pharmaceuticals and agrochemicals, ensuring sustained interest in novel and improved synthetic methods. nih.govarchivemarketresearch.comnih.gov

Future research will likely focus on:

Developing novel MCRs that provide access to a wider range of functionalized pyridines with even greater efficiency and selectivity.

Discovering new, sustainable catalysts , including earth-abundant metal catalysts and biocatalysts, to replace expensive and toxic alternatives. mdpi.com

Expanding the application of flow chemistry from laboratory-scale synthesis to industrial-scale production, making processes greener and more economical.

Utilizing computational chemistry and machine learning to predict optimal reaction conditions and design new synthetic pathways, accelerating the discovery and development process.

By embracing these innovations, the chemical community can develop synthetic routes to this compound and other valuable pyridine derivatives that are not only scientifically elegant but also safer, more sustainable, and economically competitive.

Q & A

Basic: What are the recommended protocols for synthesizing 1-(Pyridin-3-yl)propan-2-one hydrochloride with high purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: React pyridin-3-ylmagnesium bromide with propan-2-one under anhydrous conditions to form the ketone intermediate.

- Step 2: Purify the intermediate via recrystallization using ethanol or acetonitrile.

- Step 3: Treat the product with HCl gas in a dry ether solution to form the hydrochloride salt.

- Step 4: Isolate the final product via vacuum filtration and dry under inert gas flow.

Key Considerations: Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or LC/MS .

Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Test palladium or copper catalysts for coupling efficiency in the ketone formation step.

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

- Temperature Gradients: Perform reactions at 50–80°C to balance reaction rate and thermal decomposition.

- In-line Analytics: Use LC/MS (e.g., SQD-FA05-1 conditions) for real-time monitoring of byproducts .

Basic: What analytical techniques confirm the purity and structural integrity of this compound?

Methodological Answer:

- LC/MS: Confirm molecular weight ([M+H]+ expected at m/z 182.6) and retention time (e.g., 0.50 min under SQD-FA05-1 conditions) .

- 1H/13C NMR: Validate proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, methyl ketone at δ 2.1–2.3 ppm).

- Elemental Analysis: Ensure Cl⁻ content matches theoretical values (e.g., ~19.3% for C₉H₁₀ClNO) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous proton assignments.

- Computational Modeling: Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data.

- Isotopic Labeling: Introduce 13C or 15N labels to track specific moieties in complex spectra .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Store in airtight, amber glass vials under inert gas (N₂) at –20°C to prevent hygroscopic degradation .

- Handling: Use gloveboxes or Schlenk lines to minimize air/moisture exposure during weighing.

- Stability Tests: Conduct accelerated aging studies (40°C/75% RH) to establish shelf-life parameters .

Advanced: How can X-ray crystallography determine the molecular structure of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).

- Data Collection: Use a synchrotron source for high-resolution data (≤1.0 Å).

- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with R1/wR2 < 5% .

Basic: What safety precautions are essential during laboratory use?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of HCl vapors.

- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Optimize transition states for nucleophilic attacks using Gaussian or ORCA.

- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) via AutoDock Vina.

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.